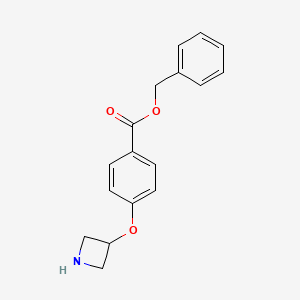

![molecular formula C21H26ClNO3 B1374582 Benzyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride CAS No. 906744-18-1](/img/structure/B1374582.png)

Benzyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

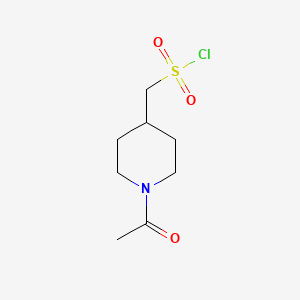

Benzyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride is a chemical compound with the molecular formula C21H26ClNO3 . It is also known as PB-22 and is a synthetic cannabinoid that has gained popularity as a research chemical.

Molecular Structure Analysis

The molecular structure of Benzyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride consists of a benzyl group attached to a piperidinyl ethoxy benzoate group . The molecular weight of the compound is 375.9 g/mol.Physical And Chemical Properties Analysis

The physical and chemical properties of Benzyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride are not fully detailed in the available resources. The compound has a molecular weight of 375.9 g/mol.Applications De Recherche Scientifique

- Anti-leukemic Activity

- Field : Medical Science, specifically Oncology .

- Application : The compound 4-{4-[(4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-3-phenyl-3H-pyrrolo[2,3-c]quinoline, which has a similar structure, showed cytotoxic potential against two leukemia cell lines .

- Method : This compound was synthesized via a multi-step pathway and characterized by single-crystal X-ray diffraction, IR, MS, elemental analysis, 1H and 13C NMR .

- Results : The compound showed anti-leukemic activity in a submicromolar range on the human leukemic cell lines K562 and HL60 (myeloid cell lines) .

- Drug Designing

- Field : Pharmaceutical Science .

- Application : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- Method : The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

- Results : More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Here is another application related to compounds with similar structures to “Benzyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride”:

- Synthesis of Biologically Active Piperidines

- Field : Organic Chemistry .

- Application : Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

- Method : The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

- Results : More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . This indicates the significant interest and ongoing research in this field .

Safety And Hazards

Propriétés

IUPAC Name |

benzyl 4-(2-piperidin-4-ylethoxy)benzoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO3.ClH/c23-21(25-16-18-4-2-1-3-5-18)19-6-8-20(9-7-19)24-15-12-17-10-13-22-14-11-17;/h1-9,17,22H,10-16H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDONFBSNUJLZIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCOC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374504.png)

![3-[(4-Bromophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374506.png)

![2-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374511.png)

![2-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374516.png)

![2-(4-Bromo-phenyl)-4,5,6,7-tetrahydro-thiazolo[5,4-C]pyridine](/img/structure/B1374517.png)

![5-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B1374518.png)

![4-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374520.png)